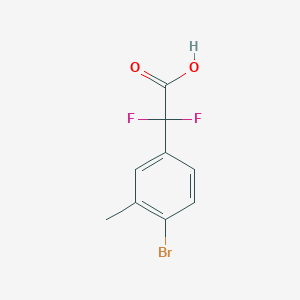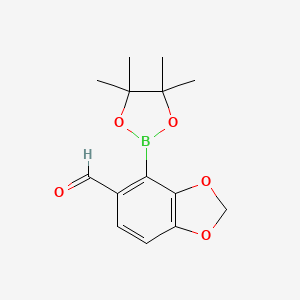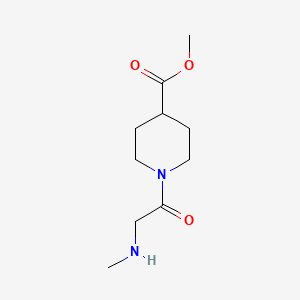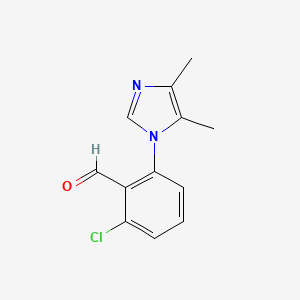
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid is an organic compound that features a bromine atom, a methyl group, and two fluorine atoms attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-methylbenzoic acid followed by the introduction of difluoroacetic acid. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-amino-3-methylphenyl-2,2-difluoroacetic acid.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 4-bromo-3-methylphenyl-2,2-difluoroethanol.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The acetic acid moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Lacks the difluoroacetic acid moiety, resulting in different chemical reactivity and biological activity.
2,2-Difluoroacetic acid: Lacks the aromatic ring and bromine atom, leading to distinct properties and applications.
4-Bromo-3-methylphenylacetic acid:
Uniqueness
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These features enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7BrF2O2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7BrF2O2/c1-5-4-6(2-3-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
MHLIQRARCOWKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)




![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)








